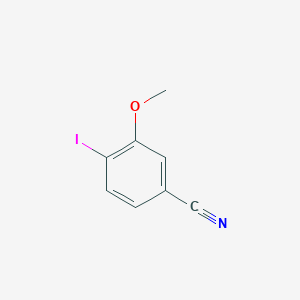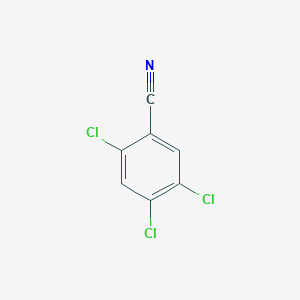![molecular formula C16H15N3O2 B3031809 Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 71509-22-3](/img/structure/B3031809.png)
Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Übersicht
Beschreibung
The compound Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a derivative of the pyrazolopyrimidine class, which has been the subject of various studies due to its potential biological activities. Research has shown that structural modifications of pyrazolopyrimidine derivatives can lead to compounds with significant anti-inflammatory properties and potentially devoid of ulcerogenic activity, as seen in the synthesis of related compounds .
Synthesis Analysis
The synthesis of pyrazolopyrimidine derivatives often involves multi-component reactions, as demonstrated in the three-component synthesis of related compounds, which includes the reaction of aminoazoles with acetoacetic ester and aliphatic, aromatic, or heteroaromatic aldehyde . Additionally, the synthesis of Ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, a compound with a similar core structure, was achieved through the reaction of 4-(2-aminothiazol-4-yl)-3-methyl-5-oxo-1-phenyl-2-pyrazoline with arylidene ethyl cyanoacetate .
Molecular Structure Analysis
X-ray analysis has been used to confirm the structure of related pyrazolopyrimidine derivatives, such as 6-ethoxycarbonyl-4-ethylpyrazolo[1,5-a]pyrimidin-7(4H)-one, which is a product obtained from treating a hydroxypyrazolopyrimidine with ethyl iodide . This analytical technique is crucial for determining the precise molecular structure of synthesized compounds.
Chemical Reactions Analysis
Pyrazolopyrimidine derivatives undergo various chemical reactions, leading to the formation of novel compounds. For instance, the reaction of 5-aryl-7-hydrazino-2-phenylpyrazolo[1,5-c]pyrimidines with electrophilic reagents resulted in the formation of 6-substituted derivatives rather than the 7-isomeric products . Such reactions are essential for the diversification of the chemical space around the pyrazolopyrimidine scaffold.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolopyrimidine derivatives are influenced by their molecular structure. For example, the introduction of substituents can affect the compound's binding affinity at biological receptors, as seen in the structure-activity relationship studies of 1-Phenylpyrazolo[3,4-d]pyrimidines for C6 substituents at A1 and A2A adenosine receptors . The antimicrobial activity of methyl-7-aryl(heteryl)-6-(2-thienoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylates also highlights the importance of chemical modifications in determining biological properties .
Wissenschaftliche Forschungsanwendungen
Reactivity and Synthesis
- Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylates have been used as intermediates in the synthesis of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones, which are potential benzodiazepine receptor ligands (Bruni et al., 1994).
- The compound has been involved in the synthesis of novel pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines, showcasing its versatility in creating diverse chemical structures (Atta, 2011).
Chemical Transformations
- It has been used in studies exploring the recyclization of condensed carbethoxypyrimidines, demonstrating its ability to undergo structural transformations under specific conditions (Danagulyan et al., 2005).
- Investigations into the chemistry of substituted pyrazolo[1,5-a] pyrimidines have highlighted the compound's reactivity, particularly in context of NMR spectroscopy (Chimichi et al., 1993).
Biological Activities
- Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate derivatives have shown promising results in pharmaceutical research, such as in the synthesis of nonsteroidal anti-inflammatory drugs without ulcerogenic activity (Auzzi et al., 1983).
- Some derivatives of this compound have been evaluated for antimicrobial activities, revealing their potential in medicinal chemistry (Gein et al., 2009).
Structural Studies
- Its derivatives have been examined for their molecular and crystalline structures, contributing to our understanding of pyrazolo[1,5-a]pyrimidine chemistry (Denislamova et al., 2011).
Heterocyclic Chemistry
- The compound has been a key player in heterocyclic chemistry, enabling the synthesis of various heterocyclic systems with potential biological activities (Youssef et al., 2011).
Safety and Hazards
Wirkmechanismus
Biochemical Pathways
As a pyrazolo[1,5-a]pyrimidine derivative, it may have properties as antimetabolites in purine biochemical reactions .
Result of Action
Some pyrazolo[1,5-a]pyrimidines have shown antitrypanosomal, antischistosomal activity, and other activities such as hmg-coa reductase inhibitors, cox-2 selective inhibitors, amp phosphodiesterase inhibitors, kdr kinase inhibitors, selective peripheral benzodiazepine receptor ligands, antimicrobial agents, and as antianxiety agents .
Eigenschaften
IUPAC Name |
ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-3-21-16(20)13-10-17-15-9-14(18-19(15)11(13)2)12-7-5-4-6-8-12/h4-10H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYVGAWWZBFHDLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=CC(=N2)C3=CC=CC=C3)N=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351722 | |
| Record name | ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate | |
CAS RN |
71509-22-3 | |
| Record name | ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![3'-(4-Fluorophenyl)-3,4-dihydro-1h-spiro[naphthalene-2,2'-oxiran]-1-one](/img/structure/B3031746.png)

